molecular formula C8H5ClN2O2 B576974 2-Chloro-3-methylbenzimidazole-4,5-dione CAS No. 13265-30-0

2-Chloro-3-methylbenzimidazole-4,5-dione

Cat. No.: B576974
CAS No.: 13265-30-0
M. Wt: 196.59
InChI Key: MOLSNUWOMMQEEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-methylbenzimidazole-4,5-dione is a synthetic benzimidazole derivative of high interest in medicinal chemistry research. This compound features a quinone-imidazole core structure, a pharmacophore known for its diverse biological activities and ability to interact with multiple cellular targets. Preliminary research on analogous benzimidazole-dione systems suggests this compound may serve as a valuable scaffold in oncology research. Benzimidazole-dione derivatives have demonstrated potent antiproliferative activities and are investigated as enzyme inhibitors, DNA-binding agents, and signal transduction modulators . The specific chloro and methyl substitutions on this scaffold are often explored in Structure-Activity Relationship (SAR) studies to optimize potency and selectivity against specific cancer cell lines . Beyond oncology, the benzimidazole core is a privileged structure in drug discovery. This compound may also have applications in infectious disease research, as benzimidazole derivatives are well-known for their antimicrobial and antifungal properties . Its mechanism of action in these areas may involve interaction with microbial enzymes or DNA. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

CAS No.

13265-30-0

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59

IUPAC Name

2-chloro-3-methylbenzimidazole-4,5-dione

InChI

InChI=1S/C8H5ClN2O2/c1-11-6-4(10-8(11)9)2-3-5(12)7(6)13/h2-3H,1H3

InChI Key

MOLSNUWOMMQEEW-UHFFFAOYSA-N

SMILES

CN1C2=C(C=CC(=O)C2=O)N=C1Cl

Synonyms

6,7-Benzimidazoledione,2-chloro-1-methyl-(7CI,8CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methylbenzimidazole-4,5-dione typically involves the chlorination of 1-methyl-1H-benzimidazole-6,7-dione. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methylbenzimidazole-4,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzimidazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions include various benzimidazole derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzimidazole derivatives, including 2-chloro-3-methylbenzimidazole-4,5-dione. These compounds exhibit notable antibacterial and antifungal activities against various pathogens.

  • Antibacterial Properties : Research indicates that benzimidazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from benzimidazole frameworks have shown significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 12.5 to 100 μg/ml .
  • Antifungal Properties : Studies have also demonstrated antifungal efficacy against strains like Candida albicans, with some derivatives achieving MIC values lower than standard antifungal agents like griseofulvin .

1.2 Antiviral Activity

Recent investigations have identified benzimidazole derivatives as potential antiviral agents. For example, specific compounds have shown effectiveness against viruses such as Bovine Viral Diarrhea Virus (BVDV) and Rotavirus, indicating their potential in treating viral infections .

1.3 Anti-inflammatory and Analgesic Effects

Benzimidazole derivatives have been explored for their anti-inflammatory properties. Compounds displaying chloro substitutions have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. In vivo studies reported reductions in edema and pain comparable to standard anti-inflammatory medications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of benzimidazole derivatives is crucial for optimizing their pharmacological properties.

  • Substituent Effects : The presence and position of substituents on the benzimidazole core significantly influence biological activity. For instance, studies indicate that halogen substitutions enhance antimicrobial activity while maintaining favorable physicochemical properties .
  • Optimization Strategies : Recent research focused on optimizing lead compounds through modifications in functional groups to improve solubility and selectivity for target receptors, particularly for applications in pain management and anti-nociceptive therapies .

Case Studies

Several case studies exemplify the applications of this compound:

StudyFocusFindings
Özkay et al., 2011Antimicrobial ActivityIdentified several benzimidazole derivatives with potent antibacterial effects against S. typhi and antifungal activity against C. albicans.
Vitale et al., 2012Antiviral ActivityReported a series of benzimidazoles effective against BVDV with EC50 values indicating strong antiviral potential.
Sharma et al., 2017Anti-inflammatory EffectsDemonstrated that certain chloro-substituted benzimidazoles exhibited significant COX inhibition and reduced inflammation compared to standard treatments.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methylbenzimidazole-4,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the benzimidazole ring play a crucial role in its binding affinity and specificity. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately exerting its biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Physicochemical Properties

Substituent positioning critically impacts solubility and stability. For example:

  • 2-(4-Chlorophenyl)-1H-benzimidazol-4,7-dione N-oxide (6a) : Polar N-oxide group enhances solubility in polar solvents.

Data Table: Key Properties of Selected Analogs

Compound Name Core Structure Key Substituents Bioactivity (IC50) Synthesis Method
2-Chloro-3-methylbenzimidazole-4,5-dione Benzimidazole-4,5-dione Cl (C2), CH3 (C3) Not reported Hypothetical: Oxidative cyclization with Cl/CH3 precursors
2-(4-Chlorophenyl)-1H-benzimidazol-4,7-dione N-oxide (6a) Benzimidazole-4,7-dione Cl (C4-phenyl), N-oxide Not reported H2O2/AcOH reflux
(3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (6) Diketopiperazine Benzylidene, isobutyl 28.9 ± 2.2 μM (H1N1) Microbial fermentation
Albonoursin (7) Diketopiperazine Cyclohexenyl, methyl 6.8 ± 1.5 μM (H1N1) Microbial fermentation

Research Implications and Limitations

While this compound shares structural motifs with bioactive diones, direct experimental data on its synthesis, stability, and biological activity remain sparse. Key research gaps include:

Synthetic Optimization : Systematic studies on substituent effects (e.g., Cl vs. CH3) on yield and purity.

Biological Screening : Antiviral or cytotoxic assays to validate hypothetical activity.

Solubility Enhancement : Structural modifications (e.g., introducing polar groups) to improve pharmacokinetics.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-3-methylbenzimidazole-4,5-dione, and how do reaction conditions influence yield?

The synthesis of benzimidazole derivatives typically involves cyclization reactions under controlled conditions. For example, refluxing precursors in polar aprotic solvents like DMSO with acid catalysts (e.g., glacial acetic acid) can yield intermediates, followed by purification via recrystallization (water-ethanol mixtures). Key parameters include reaction time (e.g., 18 hours for cyclization), temperature (reflux conditions), and stoichiometric ratios of reagents. A reported yield of 65% was achieved for a structurally related triazole derivative under similar conditions .

Q. Which analytical techniques are most reliable for characterizing this compound?

Characterization should combine spectroscopic and chromatographic methods:

  • Melting point analysis for purity assessment (e.g., 141–143°C for analogous compounds) .
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ring structure.
  • HPLC-UV for detecting UV-active moieties (e.g., diketopiperazine analogs with λ~220–340 nm) .
  • Mass spectrometry to verify molecular weight and fragmentation patterns.

Q. What safety protocols are recommended for handling this compound in the lab?

Due to potential toxicity and reactivity:

  • Use local exhaust ventilation to minimize inhalation exposure .
  • Enclose processes involving volatile intermediates (e.g., during reflux or distillation).
  • Label all containers clearly and provide hazard training to personnel .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity in this compound derivatives?

SAR studies for benzimidazole analogs suggest that substituent modifications (e.g., chloro, methyl, or aryl groups) significantly impact biological activity. For instance:

  • Antiviral activity : Introducing hydrophobic groups (e.g., isobutylidene) enhanced H1N1 inhibition (IC₅₀ = 28.9 μM in diketopiperazine derivatives) .
  • Electrophilic substituents (e.g., sulphonates) may improve binding to target proteins via hydrogen bonding or π-π stacking .

Q. What mechanistic insights explain the biological activity of this compound in antiviral assays?

The compound’s planar aromatic system may intercalate into viral RNA/DNA or inhibit enzymes like neuraminidase. For example, diketopiperazine derivatives disrupt viral replication by blocking host-cell entry, as observed in H1N1 inhibition assays . Computational modeling (e.g., docking studies) can further elucidate interactions with viral proteins.

Q. How should researchers resolve contradictions in experimental data, such as variable yields or bioactivity across studies?

Discrepancies often arise from differences in:

  • Synthetic routes : Solvent polarity (DMSO vs. ethanol) and catalyst type (acetic acid vs. trimethylamine hydrochloride) alter reaction kinetics .
  • Bioassay conditions : Cell-line specificity (e.g., MDCK vs. A549 cells) and viral strain variations (e.g., H1N1 subtypes) affect IC₅₀ values . Standardize protocols and validate results with orthogonal assays (e.g., ELISA for viral load quantification).

Q. What strategies are effective for improving the solubility and stability of this compound in aqueous media?

  • Derivatization : Introduce polar groups (e.g., hydroxyl, carboxyl) via substitution reactions.
  • Prodrug design : Mask hydrophobic moieties with hydrolyzable esters or amides.
  • Nanocarrier systems : Use liposomes or polymeric nanoparticles to enhance bioavailability .

Methodological Considerations

  • Data Validation : Cross-reference spectral data with published analogs (e.g., albonoursin or 3-benzylidene-diketopiperazines) to confirm structural assignments .
  • Safety vs. Efficacy Balance : Prioritize substituents that reduce toxicity (e.g., replacing chlorine with fluorine) while retaining bioactivity .

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